Demecarium

Overview

Description

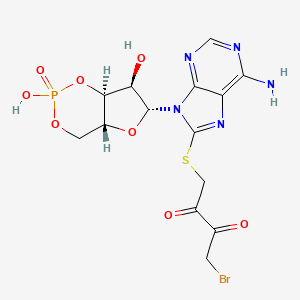

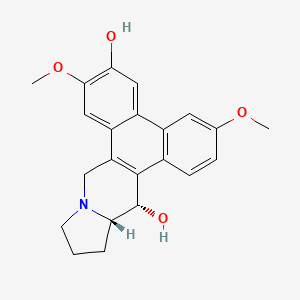

Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor or anticholinesterase. It is primarily used in the treatment of glaucoma, a condition characterized by increased intraocular pressure. By inhibiting cholinesterase, this compound prolongs the effect of acetylcholine, leading to the constriction of the iris sphincter muscle (miosis) and the ciliary muscle, which facilitates the outflow of aqueous humor and reduces intraocular pressure .

Scientific Research Applications

Chemistry: Demecarium is used as a model compound in the study of cholinesterase inhibitors and their interactions with enzymes .

Biology: In biological research, this compound is used to study the effects of cholinesterase inhibition on various physiological processes, including neurotransmission and muscle contraction .

Medicine: this compound is primarily used in the treatment of glaucoma. It has also been studied for its potential use in other conditions involving cholinesterase inhibition .

Industry: this compound bromide has applications in the development of smart membranes for separation processes, particularly in the removal of specific compounds from waste waters .

Preparation Methods

Synthetic Routes and Reaction Conditions: Demecarium bromide is synthesized through a multi-step process involving the reaction of decamethylene dibromide with N,N-dimethylaminophenol, followed by the formation of the carbamate ester. The final product is obtained by quaternization with methyl bromide .

Industrial Production Methods: Industrial production of this compound bromide involves the same synthetic route but on a larger scale. The process includes careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are not commonly utilized in its applications.

Reduction: Reduction reactions are also possible but not typically relevant to its primary use.

Substitution: this compound can undergo substitution reactions, particularly in the formation of its quaternary ammonium structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Methyl bromide is commonly used for quaternization.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Quaternary ammonium salts.

Mechanism of Action

Demecarium exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and pseudocholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation at cholinergic synapses. The increased acetylcholine levels result in prolonged stimulation of cholinergic receptors, causing miosis and ciliary muscle contraction. These effects facilitate the outflow of aqueous humor, reducing intraocular pressure .

Comparison with Similar Compounds

Physostigmine: Another cholinesterase inhibitor used in the treatment of glaucoma.

Neostigmine: Used primarily in the treatment of myasthenia gravis.

Pyridostigmine: Similar to neostigmine but with a longer duration of action.

Uniqueness of Demecarium: this compound is unique in its long duration of action compared to other cholinesterase inhibitors. This allows for less frequent administration, making it particularly useful in chronic conditions like glaucoma .

Properties

| Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor and anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. Demecarium inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle (affecting the accommodation reflex and causing a spasm of the focus to near vision). The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure. Of the two actions, the effect on the accommodation reflex is the more transient and generally disappears before termination of the miosis. | |

CAS No. |

16505-84-3 |

Molecular Formula |

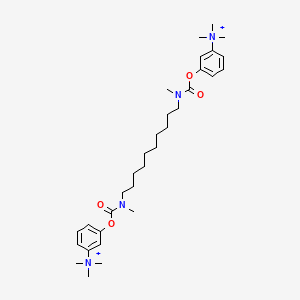

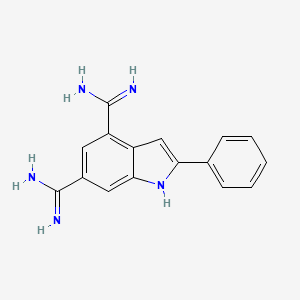

C32H52N4O4+2 |

Molecular Weight |

556.8 g/mol |

IUPAC Name |

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium |

InChI |

InChI=1S/C32H52N4O4/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8/h17-22,25-26H,9-16,23-24H2,1-8H3/q+2 |

InChI Key |

RWZVPVOZTJJMNU-UHFFFAOYSA-N |

SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |

Canonical SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |

melting_point |

164-170 |

| 16505-84-3 56-94-0 |

|

physical_description |

Solid |

solubility |

1.69e-05 g/L |

Synonyms |

demecarium demecarium bromide demecastigmine Humorsol Tosmilen |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)